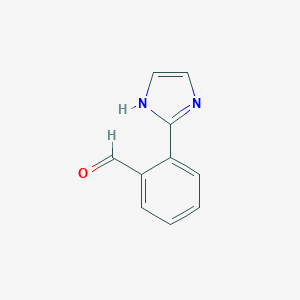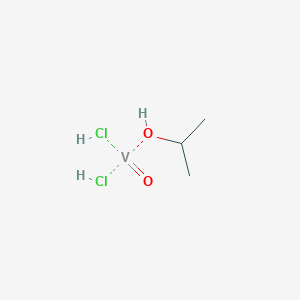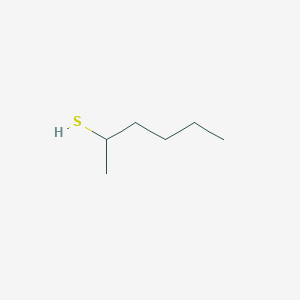
Glucagon Receptor Antagonist I
概要
説明
ヒトグルカゴン受容体アンタゴニストは、グルカゴン受容体(グルカゴン受容体)を阻害することでグルカゴンの作用を阻害する化合物です。グルカゴンは膵臓によって産生されるホルモンであり、肝臓における糖新生とグリコーゲン分解を促進することで血糖値を上昇させます。 グルカゴン受容体アンタゴニストは、血糖値を下げることで糖尿病の治療に役立つ可能性があるとされています .
科学的研究の応用
Human glucagon receptor antagonists have a wide range of scientific research applications:
Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of glucagon in glucose metabolism and its regulation.
Medicine: Investigated for their potential to treat diabetes by lowering blood glucose levels. .
Industry: Used in the development of new therapeutic agents and in the production of research chemicals.
作用機序
ヒトグルカゴン受容体アンタゴニストの作用機序は、グルカゴン受容体に結合し、グルカゴンの作用を阻害することです。これにより、グルカゴンが肝臓における糖新生とグリコーゲン分解を促進することができなくなり、結果として血糖値が低下します。 分子標的には、グルカゴン受容体とその関連するシグナル伝達経路(サイクリックAMP(cAMP)経路など)が含まれます .
将来の方向性
Emerging data support an essential role of glucagon for lipid metabolism . The potential of emerging GLP-1RAs and GLP-1/glucagon receptor co-agonists in the treatment of NAFLD is being explored . The studies provide important new information that further illuminates pathways and strategies to optimize the use of new GLP-1R agonists for the treatment of human subjects with diabetes and/or obesity .
生化学分析
Biochemical Properties
Glucagon Receptor Antagonist I interacts with the glucagon receptor, which is a G-protein-coupled receptor . When glucagon binds to GCGR, it promotes liver glycogen breakdown and increases blood glucose levels . This compound blocks this interaction, thereby potentially reducing blood glucose levels .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to improve glucose control and upregulate plasma insulin level . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucagon receptor, thereby preventing the activation of the receptor . This prevents the full coupling of the G protein and the activation of the receptor , which in turn inhibits the downstream signaling pathways that lead to increased blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have durable fasting plasma glucose (FPG)-lowering effects at day 29 and day 85 after single and multiple doses, respectively . It also reduces HbA1c levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been reported to ameliorate the development of nonalcoholic fatty liver disease (NAFLD) by lowering body weight, improving liver and lipid profiles, and reducing the levels of the fibrosis marker PRO-C4 .
Metabolic Pathways
This compound is involved in the regulation of lipid and cholic acid metabolism . It interacts with enzymes and cofactors in these metabolic pathways, influencing metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
ヒトグルカゴン受容体アンタゴニストの合成には、主要な中間体の形成と最終的なカップリング反応を含む複数のステップが関与します。 例えば、ある合成経路には、強力なグルカゴン受容体アンタゴニストであるN-[3-シアノ-6-(1,1-ジメチルプロピル)-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル]-2-エチルブタンアミドの調製が含まれます . 反応条件としては、通常、有機溶媒、触媒、および制御された温度を使用し、高収率と純度を確保します。
工業生産方法
ヒトグルカゴン受容体アンタゴニストの工業生産では、同様の合成経路が使用されますが、規模が大きくなります。 これには、大型反応器の使用、効率的な精製方法、および厳格な品質管理対策による反応条件のスケーラビリティの最適化が含まれ、最終製品の一貫性と安全性を確保します .
化学反応の分析
反応の種類
ヒトグルカゴン受容体アンタゴニストは、以下の化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴う反応です。
還元: 水素の付加または酸素の除去を伴う反応です。
置換: ある官能基を別の官能基に置き換える反応です。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。 反応条件には、反応速度と収率を最適化するために、特定の温度、圧力、pHレベルが含まれることがよくあります .
主要な生成物
これらの反応から生成される主要な生成物は、通常、目的とするグルカゴン受容体アンタゴニストであり、精製中に除去される副生成物が含まれます。 最終生成物は、グルカゴン受容体を効果的に阻害する能力によって特徴付けられます .
科学研究への応用
ヒトグルカゴン受容体アンタゴニストは、科学研究において幅広い応用範囲があります。
類似化合物との比較
ヒトグルカゴン受容体アンタゴニストは、以下の類似化合物と比較できます。
ジペプチジルペプチダーゼ-4阻害剤: これらの化合物も血糖値を下げますが、ジペプチジルペプチダーゼ-4という酵素を阻害するという異なる機序によって作用します。
グルカゴン様ペプチド-1受容体アゴニスト: これらの化合物は、グルカゴン様ペプチド-1の作用を模倣することで、インスリン分泌を促進し、血糖値を下げます。
ヒトグルカゴン受容体アンタゴニストの独自性は、グルカゴン受容体に特異的に作用することで、グルカゴンの作用を直接阻害し、糖尿病治療のための新しいアプローチを提供する点にあります .
特性
IUPAC Name |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIBDWBSJSJQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347212 | |
| Record name | Glucagon Receptor Antagonist I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438618-32-7 | |
| Record name | Glucagon Receptor Antagonist I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)


![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)
